N-苄基环戊胺

描述

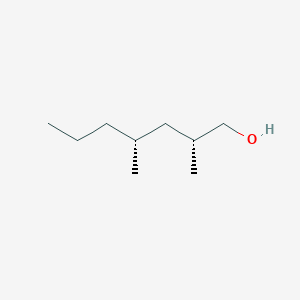

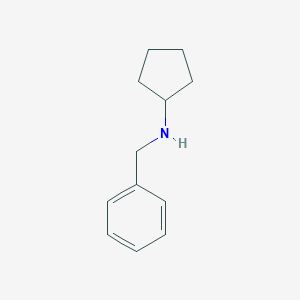

N-benzylcyclopentanamine is a compound that is structurally characterized by a benzyl group attached to a cyclopentanamine. While the provided papers do not directly discuss N-benzylcyclopentanamine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N-benzylcyclopentanamine.

Synthesis Analysis

The synthesis of related benzylamine compounds can involve various methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to afford inhibitors of cancer cell growth , or the direct coupling of benzyl alcohols with amines using an iron catalyst . Additionally, a three-step process involving an Aldol reaction, catalytic reduction, and reductive amination has been used to synthesize 2-benzylcyclohexylamine . These methods could potentially be adapted for the synthesis of N-benzylcyclopentanamine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For instance, the crystallographic X-ray structure of a dichloroaminoethyl benzamide derivative has been reported . This type of structural analysis is crucial for understanding the three-dimensional conformation of molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

N-benzylcyclopentanamine may undergo reactions similar to those observed for related compounds. For example, N-benzyl-N-cyclopropylamine has been shown to act as a suicide substrate for cytochrome P450 enzymes, undergoing oxidation and potentially leading to enzyme inactivation . Another related compound, 1-benzylcyclopropylamine, is a competitive reversible inhibitor of monoamine oxidase and can be converted into benzyl vinyl ketone . These reactions highlight the potential reactivity of the benzylamine moiety in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylcyclopentanamine can be inferred from related compounds. Benzylamines are known to play a significant role in pharmaceutical compounds due to their structural motifs . The solubility, stability, and reactivity of these compounds are influenced by their molecular structure and substituents. For instance, the presence of a benzyl group can affect the lipophilicity and potential interactions with biological targets.

科学研究应用

1. 抗肿瘤药物开发

N-苄基环戊胺衍生物已被探索其在抗肿瘤治疗中的潜力。例如,与N-苄基环戊胺相关的苯并环庚吡啶三环环系统的某些修饰已显示出作为强效法尼西尔蛋白转移酶(FPT)抑制剂的有希望的结果。这些化合物已经展示出显著的抗肿瘤活性,并已进行了临床试验 (Njoroge et al., 1998)。

2. 衍生物的生物活性

涉及N-苯甲酰氰乙酰肼的研究,这是与N-苄基环戊胺相关的化合物,已导致各种杂环化合物的合成。这些衍生物在筛选中表现出抗菌和抗真菌活性,表明潜在的生物应用 (Mohareb et al., 2007)。

3. 抗微生物活性

N-苄基壳聚糖,N-苄基环戊胺的衍生物,已被合成并研究其在原位形成凝胶中的性质。这些凝胶对牙龈螺旋菌表现出抗微生物活性,显示出在牙周炎治疗中的应用潜力 (Mahadlek et al., 2014)。

4. 在精神疾病治疗中的潜力

与N-苄基环戊胺结构相关的化合物已被研究其在精神疾病治疗中的潜力。例如,某些苄基取代化合物已显示出作为抗精神病药物的潜力,表明了精神疾病应用的更广泛范围 (Norman et al., 1996)。

5. 神经退行性疾病研究

包括与N-苄基环戊胺相关的三环衍生物的双重组织胺H3R/5-羟色胺5-HT4R配体已显示出在治疗像阿尔茨海默病这样的神经退行性疾病中的潜力。在单一分子中结合H3R拮抗和5-HT4R激动作用为这一领域带来了新的可能性 (Lepailleur et al., 2014)。

属性

IUPAC Name |

N-benzylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVZYCGBQWWSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405867 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylcyclopentanamine | |

CAS RN |

15205-23-9 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)

![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)